(-)-Quinpirole hydrochloride (-)-Quinpirole hydrochloride A dopamine D2/D3 receptor agonist.
Brand Name: Vulcanchem
CAS No.: 85798-08-9
VCID: VC0004210
InChI: InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
SMILES: CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Molecular Formula: C13H22ClN3
Molecular Weight: 255.79 g/mol

(-)-Quinpirole hydrochloride

CAS No.: 85798-08-9

Cat. No.: VC0004210

Molecular Formula: C13H22ClN3

Molecular Weight: 255.79 g/mol

* For research use only. Not for human or veterinary use.

(-)-Quinpirole hydrochloride - 85798-08-9

Specification

Description A dopamine D2/D3 receptor agonist.
CAS No. 85798-08-9
Molecular Formula C13H22ClN3
Molecular Weight 255.79 g/mol
IUPAC Name (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Standard InChI InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
Standard InChI Key HJHVRVJTYPKTHX-HTMVYDOJSA-N
Isomeric SMILES CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl
SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Canonical SMILES CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator